molecular formula C18H29N3O5S B11124092 2-[(4-Methoxy-3-methyl-benzenesulfonyl)-methyl-amino]-N-(3-morpholin-4-yl-propyl)-acetamide

2-[(4-Methoxy-3-methyl-benzenesulfonyl)-methyl-amino]-N-(3-morpholin-4-yl-propyl)-acetamide

Cat. No.: B11124092
M. Wt: 399.5 g/mol
InChI Key: RESKYUORJDTQJN-UHFFFAOYSA-N
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Description

2-[(4-Methoxy-3-methyl-benzenesulfonyl)-methyl-amino]-N-(3-morpholin-4-yl-propyl)-acetamide is a complex organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a sulfonyl group attached to a benzene ring, which is further substituted with a methoxy and a methyl group. The compound also contains an acetamide group linked to a morpholine ring through a propyl chain. This unique structure imparts specific chemical and biological properties to the compound, making it of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Methoxy-3-methyl-benzenesulfonyl)-methyl-amino]-N-(3-morpholin-4-yl-propyl)-acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-[(4-Methoxy-3-methyl-benzenesulfonyl)-methyl-amino]-N-(3-morpholin-4-yl-propyl)-acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group under strong oxidizing conditions.

    Reduction: The sulfonyl group can be reduced to a sulfide under reducing conditions.

    Substitution: The methoxy group can be substituted with other nucleophiles such as halides or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

    Substitution: Sodium iodide in acetone or other nucleophilic substitution reagents.

Major Products

    Oxidation: Formation of 4-hydroxy-3-methyl-benzenesulfonyl derivative.

    Reduction: Formation of 4-methoxy-3-methyl-benzenesulfide derivative.

    Substitution: Formation of 4-iodo-3-methyl-benzenesulfonyl derivative.

Scientific Research Applications

2-[(4-Methoxy-3-methyl-benzenesulfonyl)-methyl-amino]-N-(3-morpholin-4-yl-propyl)-acetamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis for the preparation of other complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor, particularly in the inhibition of sulfonamide-sensitive enzymes.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(4-Methoxy-3-methyl-benzenesulfonyl)-methyl-amino]-N-(3-morpholin-4-yl-propyl)-acetamide involves its interaction with specific molecular targets. The sulfonamide group is known to inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxy-3-methyl-benzenesulfonamide: Lacks the acetamide and morpholine groups.

    N-(3-Morpholin-4-yl-propyl)-acetamide: Lacks the sulfonamide group.

    4-Methoxy-benzenesulfonamide: Lacks the methyl and morpholine groups.

Uniqueness

2-[(4-Methoxy-3-methyl-benzenesulfonyl)-methyl-amino]-N-(3-morpholin-4-yl-propyl)-acetamide is unique due to its combination of functional groups, which imparts specific chemical reactivity and biological activity. The presence of both the sulfonamide and morpholine groups allows for diverse interactions with biological targets, making it a versatile compound in scientific research.

Properties

Molecular Formula

C18H29N3O5S

Molecular Weight

399.5 g/mol

IUPAC Name

2-[(4-methoxy-3-methylphenyl)sulfonyl-methylamino]-N-(3-morpholin-4-ylpropyl)acetamide

InChI

InChI=1S/C18H29N3O5S/c1-15-13-16(5-6-17(15)25-3)27(23,24)20(2)14-18(22)19-7-4-8-21-9-11-26-12-10-21/h5-6,13H,4,7-12,14H2,1-3H3,(H,19,22)

InChI Key

RESKYUORJDTQJN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)N(C)CC(=O)NCCCN2CCOCC2)OC

Origin of Product

United States

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